![molecular formula C25H19N3O4 B5196851 2,3-di-2-furyl-N-(2-hydroxyethyl)-N-phenyl-6-quinoxalinecarboxamide](/img/structure/B5196851.png)
2,3-di-2-furyl-N-(2-hydroxyethyl)-N-phenyl-6-quinoxalinecarboxamide
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Overview
Description
2,3-di-2-furyl-N-(2-hydroxyethyl)-N-phenyl-6-quinoxalinecarboxamide, also known as DPHQ, is a quinoxaline derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2,3-di-2-furyl-N-(2-hydroxyethyl)-N-phenyl-6-quinoxalinecarboxamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 2,3-di-2-furyl-N-(2-hydroxyethyl)-N-phenyl-6-quinoxalinecarboxamide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
2,3-di-2-furyl-N-(2-hydroxyethyl)-N-phenyl-6-quinoxalinecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. 2,3-di-2-furyl-N-(2-hydroxyethyl)-N-phenyl-6-quinoxalinecarboxamide has also been shown to have antioxidant effects by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3-di-2-furyl-N-(2-hydroxyethyl)-N-phenyl-6-quinoxalinecarboxamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. However, one limitation of using 2,3-di-2-furyl-N-(2-hydroxyethyl)-N-phenyl-6-quinoxalinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For the use of 2,3-di-2-furyl-N-(2-hydroxyethyl)-N-phenyl-6-quinoxalinecarboxamide include further studies on its potential applications and the optimization of its synthesis method.
Synthesis Methods
The synthesis of 2,3-di-2-furyl-N-(2-hydroxyethyl)-N-phenyl-6-quinoxalinecarboxamide involves the reaction of 2-furylcarboxaldehyde, 2-hydroxyethylamine, and phenylhydrazine in the presence of acetic acid and sulfuric acid. This reaction results in the formation of 2,3-di-2-furyl-N-(2-hydroxyethyl)-N-phenyl-6-quinoxalinecarboxamide as a yellow crystalline solid with a melting point of 225-227°C.
Scientific Research Applications
2,3-di-2-furyl-N-(2-hydroxyethyl)-N-phenyl-6-quinoxalinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2,3-di-2-furyl-N-(2-hydroxyethyl)-N-phenyl-6-quinoxalinecarboxamide has anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. 2,3-di-2-furyl-N-(2-hydroxyethyl)-N-phenyl-6-quinoxalinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
2,3-bis(furan-2-yl)-N-(2-hydroxyethyl)-N-phenylquinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4/c29-13-12-28(18-6-2-1-3-7-18)25(30)17-10-11-19-20(16-17)27-24(22-9-5-15-32-22)23(26-19)21-8-4-14-31-21/h1-11,14-16,29H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZNGYXQORFSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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